1-Amino-5-methylhexan-2-ol
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Overview
Description
1-Amino-5-methylhexan-2-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and an alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine-alcohol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-methylhexan-2-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of 5-methylhexan-2-one or 5-methylhexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-Amino-5-methylhexan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-5-methylhexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
- 1-Amino-2-methylhexan-2-ol
- 2-Amino-5-methylhexan-2-ol
- 3-Amino-5-methylhexan-2-ol
Comparison: 1-Amino-5-methylhexan-2-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-amino-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
UZDXZVZSTOKYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CN)O |
Origin of Product |
United States |
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